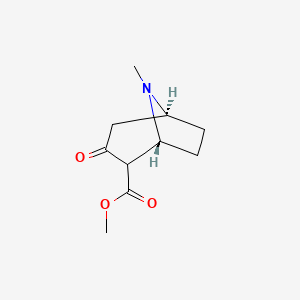

2-Carbomethoxy-3-tropanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Carbomethoxy-3-tropanone is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

2-Carbomethoxy-3-tropanone is primarily recognized for its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that compounds derived from this tropane structure can exhibit varying affinities for these transporters, which are critical in the treatment of neurological disorders and substance abuse.

- Dopamine Transporter Interaction : Studies have shown that derivatives of this compound can selectively inhibit dopamine transporters. This property is crucial for developing treatments for conditions such as Parkinson's disease and cocaine addiction. For instance, some analogues have been synthesized that demonstrate high potency in inhibiting dopamine reuptake, thereby increasing synaptic dopamine levels, which may alleviate symptoms associated with dopamine deficiency .

- Serotonin Transporter Affinity : Research has also highlighted the potential of this compound derivatives to interact with serotonin transporters. Certain synthesized compounds have shown affinities comparable to well-known antidepressants like fluoxetine, suggesting their potential use in treating depression and anxiety disorders .

Synthetic Methodologies

The synthesis of this compound and its derivatives involves various chemical reactions that allow for the modification of the tropane structure to enhance pharmacological activity.

- Biosynthetic Pathways : The natural biosynthesis of cocaine involves this compound as an intermediate. Understanding this pathway has led to insights into how to synthesize similar compounds that retain therapeutic efficacy while minimizing addictive properties .

- Chemical Synthesis : Various synthetic routes have been developed to produce this compound analogues. These include methods that utilize enzymatic transformations and chemical reactions such as esterifications and reductions . For example, the reduction of methylecgonone to methylecgonine is a key step in cocaine biosynthesis and has been studied extensively to understand its enzymatic mechanisms and potential applications in drug synthesis .

Therapeutic Applications

The therapeutic potential of this compound extends beyond its role as a cocaine precursor. Its derivatives are being investigated for various medical applications:

- Cocaine Addiction Treatment : Research indicates that certain analogues can serve as pharmacological agents to treat cocaine dependence by acting on the same pathways affected by cocaine but without the addictive properties . This could provide a safer alternative for managing addiction.

- Neurodegenerative Disorders : The ability of these compounds to inhibit dopamine transporters makes them candidates for treating neurodegenerative diseases such as Parkinson's disease. They may help restore dopaminergic function in patients suffering from these conditions .

Case Studies

Several studies have documented the synthesis and evaluation of this compound derivatives:

化学反応の分析

Reduction to Methylecgonine and Derivatives

2-CMT undergoes stereoselective reduction to form methylecgonine (2-carbomethoxy-3β-tropine), a critical precursor in cocaine synthesis. This reaction typically employs sodium amalgam (Na-Hg) in acidic aqueous conditions :

2 CMTNa Hg H+Methylecgonine+Pseudo methylecgonine

-

Key Conditions :

Table 1: Kinetic Parameters for Enzymatic Reduction of 2-CMT

| Parameter | Value |

|---|---|

| Substrate (Methylecgonone) | Km=69.6muM |

| kcat |

text| $$ 0.240 \ s^{-1} $$ |

| kcat/Km

| 3,443.7\M−1s−1

|

Data sourced from methylecgonone reductase (MecgoR) in Erythroxylum coca .

Benzoylation to Cocaine

Methylecgonine derived from 2-CMT is benzoylated to form (−)-cocaine. The reaction employs benzoyl chloride or benzoic anhydride under basic conditions :

MethylecgonineBenzoylating Agent(−) Cocaine

Role in Biosynthetic Pathways

2-CMT is a key intermediate in tropane alkaloid biosynthesis. In Atropa belladonna, its formation involves:

-

Polyketide Synthase (AbPYKS) : Catalyzes elongation of N

-methyl-Δ1

-pyrrolinium cation with malonyl-CoA . -

Cytochrome P450 (AbCYP82M3) : Mediates cyclization to tropinone .

Key Findings:

Synthetic Modifications

2-CMT serves as a scaffold for neuropharmaceuticals. For example:

-

β-CIT Synthesis : Methyl (1R,5S)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate (derived from 2-CMT) is reduced and functionalized to yield β-CIT, a dopamine transporter ligand .

Stability and Side Reactions

特性

分子式 |

C10H15NO3 |

|---|---|

分子量 |

197.23 g/mol |

IUPAC名 |

methyl (1R,5S)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3/t6-,7+,9?/m0/s1 |

InChIキー |

WXEMSGQRTGSYOG-PMDVUHRTSA-N |

異性体SMILES |

CN1[C@H]2CC[C@@H]1C(C(=O)C2)C(=O)OC |

正規SMILES |

CN1C2CCC1C(C(=O)C2)C(=O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。